molecular formula C18H17BrFN3O2 B2880709 1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894032-54-3

1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2880709
CAS No.: 894032-54-3
M. Wt: 406.255
InChI Key: GBMAKIYLZBTCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative characterized by two distinct aromatic moieties: a 4-bromo-2-methylphenyl group and a 1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl group. Such structural features are common in pharmacologically active urea derivatives, which often target enzymes or receptors via urea-mediated interactions .

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFN3O2/c1-11-7-12(19)5-6-16(11)22-18(25)21-14-9-17(24)23(10-14)15-4-2-3-13(20)8-15/h2-8,14H,9-10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMAKIYLZBTCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article provides an overview of its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula: C18H19BrF N3O
  • Molecular Weight: 373.26 g/mol
  • IUPAC Name: this compound

This compound features a urea functional group linked to a pyrrolidine ring, which is known for its diverse biological activities.

Antibacterial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related piperidine derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Enzyme Inhibition

The enzyme inhibition potential of the compound has also been explored. Compounds featuring similar structural motifs have been shown to inhibit key enzymes like acetylcholinesterase (AChE) and urease. For example, certain derivatives demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating potent inhibitory effects .

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)
Compound DAcetylcholinesterase2.14 ± 0.003
Compound EUrease0.63 ± 0.001

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to the target molecule. For instance:

  • Synthesis and Evaluation : A study synthesized a series of piperidine derivatives and evaluated their antibacterial and enzyme inhibitory activities. The findings suggested that modifications in the phenyl ring significantly influenced biological efficacy .
  • Docking Studies : Molecular docking studies have provided insights into how these compounds interact with biological targets at the molecular level, enhancing our understanding of their mechanisms of action .

Pharmacological Implications

The pharmacological behavior of urea derivatives, particularly those with piperidine structures, suggests potential applications in treating bacterial infections and as enzyme inhibitors in various metabolic pathways. Their ability to inhibit enzymes like AChE may have implications for neurological conditions, while urease inhibitors could be beneficial in managing conditions like urinary tract infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and synthetic attributes are compared below with key analogs from the evidence.

Structural and Functional Divergence

Compound Name Aryl Group 1 Aryl Group 2 Molecular Weight (g/mol) Yield (%) Notable Features
Target Compound 4-Bromo-2-methylphenyl 1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl ~425 (estimated) N/A Bromine enhances electrophilicity; methyl improves solubility.
1-(4-Cyanophenyl)-3-(3-fluorophenyl)urea (6a) 4-Cyanophenyl 3-Fluorophenyl 256.1 87.2 High yield due to electron-withdrawing cyano group.
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a) 4-Thiazolylphenyl 3-Fluorophenyl 362.1 50.3 Thiazole introduces heterocyclic bulk, potentially affecting binding.
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea 4-Ethoxyphenyl 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl ~400 (estimated) N/A Alkoxy groups increase metabolic stability.

Key Observations

  • Electron-Withdrawing vs. Alkoxy groups (e.g., in 877640-52-3) may improve metabolic stability but reduce solubility compared to halogens .
  • Heterocyclic Modifications: Thiazole-containing analogs (8a) exhibit lower yields due to steric challenges but offer unique binding interactions .
  • Molecular Weight Trends: Bromine and pyrrolidinone moieties increase the target’s molecular weight (~425 g/mol) compared to simpler ureas (e.g., 6a at 256.1 g/mol), which may influence pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.